Acid Hydrolysis Rate: Tert-Butyl Esters vs. Methyl and Ethyl Esters
Tert-butyl esters hydrolyze via an AAL1 mechanism involving unimolecular alkyl–oxygen cleavage with carbocation formation, whereas methyl and ethyl esters follow bimolecular AAC2 acyl–oxygen cleavage [1]. Comparative kinetic measurements on aliphatic dicarboxylic tert-butyl esters demonstrate that the rate constants for tert-butyl esters differ systematically from methyl and ethyl esters, with the tert-butyl group exerting a steric effect consistent with the carbocation stability hypothesis [2].
| Evidence Dimension | Hydrolysis mechanism and relative rate trend |
|---|---|
| Target Compound Data | Tert-butyl ester: AAL1 alkyl–oxygen cleavage; acid hydrolysis rate constants measured for mono- and di-tert-butyl succinate [2] |
| Comparator Or Baseline | Methyl and ethyl esters: AAC2 acyl–oxygen cleavage; baseline rate constants for methyl and ethyl succinate esters [2] |
| Quantified Difference | Mechanistic divergence (AAL1 vs. AAC2); steric effect of tert-butyl group confirmed via kinetic data trend [2] |
| Conditions | Acid hydrolysis in dioxane-water mixtures; alkaline saponification constants determined in water and dioxane-water [2] |
Why This Matters
Mechanistic differentiation enables selective orthogonal deprotection—the tert-butyl ester can be cleaved under conditions that leave methyl/ethyl esters intact, a critical requirement for multi-step synthesis of complex lipids and PROTAC intermediates.
- [1] Lecture 6: Hydrolysis Reactions of Esters and Amides. Acid-Catalysed Hydrolysis of tert-Butyl Esters. View Source
- [2] Homan JDH. A kinetic investigation on the hydrolysis of simple aliphatic dicarboxylic tertiary butyl esters: Part II. Recl Trav Chim Pays-Bas. 1944;63:189-203. DOI: 10.1002/recl.19440631002. View Source
